molecular formula C21H24FN5O2 B2373645 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-09-4

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2373645
CAS No.: 904372-09-4
M. Wt: 397.454
InChI Key: OZGSVOVCADVVKF-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexyl chain, and dimethyl substitutions on the purinoimidazole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in various fields.

Scientific Research Applications

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, if this compound shows promising biological activity, it could be developed into a new drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with an imidazole precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

For example, a typical synthetic route might include:

    Starting Materials: Purine derivative, 2-fluorobenzaldehyde, hexylamine, and dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 100°C) and stirred for several hours.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium at elevated temperatures.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-(2-Bromophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
  • 6-(2-Methylphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

The presence of the fluorophenyl group in 6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its biological activity and therapeutic potential.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-4-5-6-9-12-25-19(28)17-18(24(3)21(25)29)23-20-26(17)13-14(2)27(20)16-11-8-7-10-15(16)22/h7-8,10-11,13H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGSVOVCADVVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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